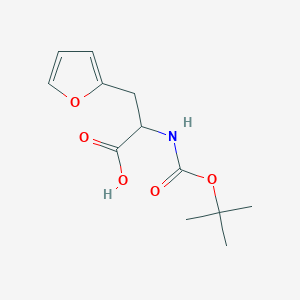

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUWSMJXXBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870245-94-6 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. This document offers a detailed, step-by-step protocol for its preparation from L-2-furylalanine, an analysis of the underlying chemical principles, and a comprehensive guide to its characterization using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both practical instructions and theoretical insights to ensure reproducible and reliable results.

Introduction: The Significance of Furan-Containing Amino Acids

Unnatural amino acids are critical building blocks in the design of novel peptide-based therapeutics and peptidomimetics.[1] The incorporation of unique side chains allows for the modulation of pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. The furan moiety, a five-membered aromatic heterocycle, is a particularly interesting pharmacophore. Its inclusion in a molecule can introduce conformational constraints, engage in specific hydrogen bonding, and serve as a versatile synthetic handle for further chemical modifications.[2][3]

This compound, also known as Boc-L-2-furylalanine, is a valuable derivative that combines the structural uniqueness of the furan ring with the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group provides robust protection of the α-amino group during peptide synthesis and is readily removable under mild acidic conditions, ensuring orthogonality with many side-chain protecting groups.[4] This makes Boc-L-2-furylalanine a key intermediate for the site-specific incorporation of a furylalanine residue into a peptide sequence.

Synthesis of this compound

The most common and efficient method for the synthesis of Boc-L-2-furylalanine is the N-protection of the commercially available L-2-furylalanine using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

Caption: Synthesis of Boc-L-2-furylalanine from L-2-furylalanine.

Rationale for Experimental Choices

-

Starting Material: L-2-furylalanine is the logical precursor, providing the necessary carbon skeleton and stereochemistry.

-

Protecting Group: The Boc group is chosen for its stability in a wide range of reaction conditions, particularly the basic and nucleophilic conditions often encountered in peptide synthesis. Its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid) provides an orthogonal protection strategy.[4]

-

Reagent: Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for Boc protection due to its high reactivity and the formation of innocuous byproducts (tert-butanol and carbon dioxide), which drives the reaction to completion.[5]

-

Base: A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group of L-2-furylalanine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

-

Solvent System: A mixed solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.

Detailed Experimental Protocol

Materials:

-

L-2-furylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

5% Citric acid solution

Procedure:

-

In a 250 mL round-bottom flask, dissolve L-2-furylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (approximately 10 mL per gram of amino acid).

-

Stir the solution at room temperature until the amino acid is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride and byproducts.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 5% citric acid solution. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Safety Precautions

-

Di-tert-butyl dicarbonate is a flammable solid and is fatal if inhaled. It also causes skin and serious eye irritation.[6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

1,4-Dioxane is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen.

-

Sodium hydroxide and citric acid are corrosive. Handle with care.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₇NO₅ |

| Molecular Weight | 255.27 g/mol |

| Melting Point | Dependent on purity, typically a sharp range |

Spectroscopic Data (Predicted)

The following spectral data are predicted based on the structure and data from similar compounds.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.5-10.5 (br s, 1H, COOH)

-

δ 7.30 (m, 1H, furan H5)

-

δ 6.25 (m, 1H, furan H4)

-

δ 6.10 (m, 1H, furan H3)

-

δ 5.10 (d, 1H, NH)

-

δ 4.60 (m, 1H, α-CH)

-

δ 3.20 (m, 2H, β-CH₂)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 175.0 (COOH)

-

δ 155.5 (C=O, Boc)

-

δ 151.0 (C2, furan)

-

δ 142.0 (C5, furan)

-

δ 110.5 (C4, furan)

-

δ 107.0 (C3, furan)

-

δ 80.0 (C(CH₃)₃)

-

δ 53.0 (α-C)

-

δ 30.0 (β-C)

-

δ 28.3 (C(CH₃)₃)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 256.12 [M+H]⁺, 278.10 [M+Na]⁺

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Result | A single major peak corresponding to the product, with purity typically >98%. |

Applications in Drug Discovery and Peptide Synthesis

Boc-L-2-furylalanine is a versatile building block with several applications:

-

Peptide Synthesis: It is used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to introduce a furan-containing residue into a peptide chain. This can impart unique conformational properties and potential for enhanced biological activity.[9]

-

Medicinal Chemistry: The furan ring can be a key interaction motif with biological targets. It can also be chemically modified, for example, through Diels-Alder reactions, to create complex molecular scaffolds.

-

Drug Development: Peptides containing this amino acid are being investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.[1]

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for chemical and pharmaceutical research. This guide has detailed a reliable synthetic protocol, the rationale behind the experimental design, and a comprehensive characterization strategy. By following the procedures and understanding the principles outlined herein, researchers can confidently prepare and utilize this compound in their endeavors to develop novel peptides and therapeutic agents.

References

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

-

Next Peptide. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

-

Vasilev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

-

Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pellicciari, R., et al. (2003). Enantioselective synthesis of chiral BCPs. PubMed Central (PMC) - NIH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ala(2-Furyl)-OH [159611-02-6]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Strategies to Substituted Chiral Furans: A Review. Retrieved from [Link]

-

Hoffmann, R. W. (2000). Chiral allyl cations are captured by furan with 100% stereoselectivity: synthesis of enantiopure 2-alkoxy-8-oxabicyclo. PubMed. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]

-

Smoum, R., et al. (2019). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central (PMC) - NIH. Retrieved from [Link]

Sources

- 1. Fmoc-L-2-Furylalanine | 159611-02-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid [myskinrecipes.com]

- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 7. FMOC-L-2-FURYLALANINE | 159611-02-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 870245-94-6 | this compound | Next Peptide [nextpeptide.com]

An In-Depth Technical Guide to the Synthesis of Boc-L-2-Furylalanine

This guide provides a comprehensive, step-by-step protocol for the synthesis of N-α-(tert-butoxycarbonyl)-L-2-furylalanine (Boc-L-2-furylalanine), a valuable building block in peptide synthesis and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Boc-L-2-Furylalanine

L-2-furylalanine is a non-proteinogenic amino acid that, when incorporated into peptides, can introduce unique structural and electronic properties. The furan moiety can participate in π-stacking interactions, act as a hinge or a turn-inducing element, and serve as a handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[][2] The synthesis of Boc-L-2-furylalanine is therefore a critical first step for its use in solid-phase and solution-phase peptide synthesis.

This guide will detail a robust and reproducible method for the preparation of Boc-L-2-furylalanine, starting from the commercially available L-2-furylalanine.

Reaction Scheme and Mechanism

The synthesis of Boc-L-2-furylalanine proceeds via the nucleophilic attack of the amino group of L-2-furylalanine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Overall Reaction:

Caption: Overall reaction scheme for the synthesis of Boc-L-2-furylalanine.

Reaction Mechanism:

The mechanism involves the nucleophilic addition of the deprotonated amino group to one of the carbonyl groups of the Boc anhydride, followed by the collapse of the tetrahedral intermediate and the departure of the tert-butoxycarbonate leaving group. The leaving group subsequently decomposes to tert-butanol and carbon dioxide.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-2-Furylalanine | ≥98% | Commercially Available | Store in a cool, dry place. |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available | Handle in a well-ventilated fume hood. |

| Acetone | ACS Grade | Commercially Available | |

| Deionized Water | |||

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Corrosive and flammable. Handle with care. |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Petroleum Ether | ACS Grade | Commercially Available | |

| 1 M Hydrochloric Acid (HCl) | Prepared in-house | ||

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Step-by-Step Synthesis Procedure

-

Dissolution of L-2-Furylalanine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-2-furylalanine (e.g., 20 mmol, 1 equivalent) in a mixture of 20 mL of deionized water and 40 mL of acetone. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Base: To the stirred solution, add triethylamine (e.g., 1.5 equivalents) dropwise. The addition of the base is crucial to deprotonate the amino group, enhancing its nucleophilicity.

-

Boc Protection Reaction: While maintaining the temperature at 25°C (a water bath can be used for temperature control), add di-tert-butyl dicarbonate (e.g., 22 mmol, 1.1 equivalents) portion-wise to the reaction mixture. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane/acetic acid).

-

Work-up and Extraction:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with diethyl ether (3 x 10 mL) to remove any unreacted Boc anhydride and other non-polar impurities. Discard the ether layers.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This step protonates the carboxylic acid group of the product, making it extractable into an organic solvent.

-

Extract the product from the acidified aqueous layer with ethyl acetate (4 x 60 mL).

-

Combine the organic layers and wash them with brine (2 x 10 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 1:2 volume ratio).[3]

-

Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel.[4][5] A suitable eluent system would be a gradient of ethyl acetate in hexane, with a small amount of acetic acid (e.g., 0.5%) to keep the carboxylic acid protonated and prevent tailing on the column.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Boc-L-2-furylalanine.

Characterization of Boc-L-2-Furylalanine

The identity and purity of the synthesized Boc-L-2-furylalanine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at around 1.4 ppm), the protons of the furan ring, and the protons of the alanine backbone.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the furan ring and the alanine backbone.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M-H]⁻ or [M+Na]⁺ ions should be observed.

-

Purity Analysis: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC).

Trustworthiness and Self-Validation

The protocol described above is based on well-established and widely practiced methods for the Boc protection of amino acids.[3][7] The self-validating nature of this protocol lies in the in-process monitoring and final characterization steps. Successful synthesis is confirmed by:

-

TLC Monitoring: The disappearance of the starting material (L-2-furylalanine) and the appearance of a new, less polar spot corresponding to the Boc-protected product.

-

pH Change during Work-up: The acidification step leading to the precipitation or extraction of the product confirms the presence of the carboxylic acid functionality.

-

Spectroscopic and Chromatographic Analysis: The final confirmation of the product's identity and purity through NMR, MS, and HPLC provides a definitive validation of the synthesis.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of Boc-L-2-furylalanine. By following the step-by-step instructions and understanding the rationale behind each procedure, researchers can reliably prepare this valuable building block for their peptide synthesis and drug discovery endeavors. The emphasis on proper work-up, purification, and characterization ensures the high quality of the final product, which is essential for its successful application in subsequent synthetic steps.

References

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Available at: [Link]

- Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

-

Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. Available at: [Link]

-

Fmoc-Ala(2-Furyl)-OH [159611-02-6]. Aapptec Peptides. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

- Process for the preparation of protected l-alanine derivatives. Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Amino Acid Purification. Column Chromatography. Available at: [Link]

-

Wiley-VCH 2008 - Supporting Information. Wiley Online Library. Available at: [Link]

Sources

- 2. Overview of Custom Peptide Synthesis [peptide2.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. mdpi.com [mdpi.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Introduction: The Role of Boc-Fur-OH in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of N-Boc-L-2-furylalanine (Boc-Fur-OH)

N-Boc-L-2-furylalanine (Boc-Fur-OH) is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and peptide synthesis.[1] Its structure incorporates three key chemical motifs: a carboxylic acid, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a furan-containing side chain. This unique combination offers synthetic chemists a versatile tool for introducing specific structural and electronic properties into novel peptides and small molecules.[2] The Boc group provides robust, acid-labile protection essential for controlled, stepwise synthesis, while the furan ring can participate in various chemical transformations or act as a mimic for other aromatic systems in bioactive compounds.[1][2]

This guide provides an in-depth analysis of the core physicochemical properties of Boc-Fur-OH and a detailed examination of its solubility characteristics. The information and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Section 1: Core Physicochemical Properties

The utility of a synthetic building block is fundamentally governed by its intrinsic physical and chemical properties. These parameters influence reaction conditions, purification strategies, and the ultimate formulation of a final compound. The core properties of Boc-Fur-OH are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | N/A |

| Synonyms | Boc-L-2-furylalanine, N-Boc-(2-furyl)-L-alanine | [3] |

| CAS Number | 870245-94-6 (for DL-racemate) | [3] |

| Molecular Formula | C₁₂H₁₇NO₅ | [3] |

| Molecular Weight | 255.27 g/mol | [3] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 82-84 °C (for DL-racemate) | [3] |

Expertise & Experience: The melting point of 82-84 °C, reported for the racemic mixture, serves as a crucial indicator of purity.[3] A sharp melting range within this window typically signifies high purity. For the enantiomerically pure L-form, a slightly different melting point may be observed. Significant deviations or a broad melting range would suggest the presence of impurities or residual solvent, necessitating further purification.

Section 2: Acidity and Lipophilicity – The pKa and LogP

Acidity (pKa)

The pKa value is a quantitative measure of a molecule's acidity. For Boc-Fur-OH, the primary acidic functional group is the carboxylic acid (-COOH).

-

Predicted pKa: 3.73 ± 0.10[3]

This predicted value is characteristic of an N-acylated amino acid's carboxylic acid group. The electron-withdrawing nature of the adjacent amide bond slightly increases its acidity compared to a simple alkyl carboxylic acid.

Causality Behind Experimental Choices: Understanding the pKa is critical for several reasons:

-

Reaction Conditions: In coupling reactions, the carboxylic acid must be deprotonated to form a carboxylate anion for activation. This is typically achieved by adding a non-nucleophilic base. Knowing the pKa ensures the chosen base is sufficiently strong to achieve complete deprotonation without causing undesirable side reactions.

-

Purification: The pKa dictates the charge state of the molecule at a given pH. This knowledge is exploited during workup and purification. For instance, Boc-Fur-OH can be separated from neutral organic impurities by dissolving the crude mixture in an organic solvent and extracting it into a basic aqueous solution (e.g., 5% NaHCO₃), where it will exist as the soluble carboxylate salt. Subsequent acidification of the aqueous layer will re-protonate the molecule, causing it to precipitate or be extracted back into an organic solvent.[4]

-

Solubility: The solubility of Boc-Fur-OH in aqueous media is highly pH-dependent. At pH values well below its pKa, it exists in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the molecule deprotonates to the more polar (and thus more water-soluble) carboxylate form.

Lipophilicity (LogP)

A LogP value around 2.2 suggests that Boc-Fur-OH is moderately lipophilic. This is a logical balance of its components: the large, non-polar tert-butyl group of the Boc protectorant contributes significantly to lipophilicity, while the polar carboxylic acid and moderately polar furan ring provide hydrophilic character. This balance explains its favorable solubility in a range of common organic solvents.

Section 3: Solubility Profile

The solubility of Boc-Fur-OH is a direct consequence of its structure, adhering to the principle of "like dissolves like".[6] The presence of both polar (carboxylic acid) and non-polar (Boc group, hydrocarbon backbone) regions allows it to dissolve in a variety of solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the -COOH group and have favorable dipole-dipole interactions. Their organic character readily solvates the non-polar regions of the molecule.[] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating the non-polar Boc group and the overall molecule, despite being poor hydrogen bond partners.[] |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Soluble to Moderately Soluble | These solvents can solvate the non-polar regions. THF and Dioxane are generally better solvents than diethyl ether due to their higher polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Alcohols are versatile solvents as they are both polar and protic. They can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate both the carboxylic acid and the rest of the molecule.[8] |

| Aqueous | Water | Sparingly Soluble (at neutral pH) | The large non-polar Boc group limits solubility in water. Solubility significantly increases in basic aqueous solutions (pH > 5) due to the formation of the soluble carboxylate salt. |

| Non-polar | Hexanes, Toluene, Cyclohexane | Insoluble to Sparingly Soluble | The polar carboxylic acid group prevents significant dissolution in highly non-polar solvents. |

Section 4: Experimental Protocols

To ensure scientific integrity, predicted values must be validated by empirical data. The following section details self-validating protocols for determining the key physicochemical properties of Boc-Fur-OH.

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by creating a titration curve, plotting pH against the volume of added titrant. The pKa is the pH at which the carboxylic acid is exactly half-neutralized.[9]

Methodology:

-

Preparation: Accurately weigh approximately 100-150 mg of Boc-Fur-OH and dissolve it in a suitable solvent mixture (e.g., 25 mL of 1:1 Methanol:Water) in a 100 mL beaker equipped with a magnetic stir bar.

-

pH Meter Calibration: Calibrate a pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the pH electrode and the tip of a 10 mL burette into the beaker, ensuring they do not touch the stir bar. The burette should be filled with a standardized solution of 0.1 M NaOH.

-

Initial Reading: Record the initial pH of the Boc-Fur-OH solution.

-

Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.

-

Equivalence Point: Continue the titration past the equivalence point (the region of most rapid pH change) until the pH begins to plateau again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH required to reach the equivalence point (Veq). This can be found at the midpoint of the steepest part of the curve or by calculating the first derivative of the plot (d(pH)/dV).

-

The pKa is the pH value on the curve that corresponds to the addition of half the equivalence volume of NaOH (Veq / 2).

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound in a specific solvent at a controlled temperature.[10]

Methodology:

-

Sample Preparation: Add an excess amount of Boc-Fur-OH (enough such that undissolved solid remains visible) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the desired test solvent.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid material.

-

Dilution: Dilute the aliquot of the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

N-Boc-L-2-furylalanine is a moderately lipophilic, acidic building block with versatile solubility in common organic solvents used in peptide synthesis and medicinal chemistry. Its predicted pKa of ~3.73 and estimated LogP of ~2.2 are consistent with its molecular structure, providing a solid basis for designing reaction, workup, and purification procedures. The experimental protocols detailed in this guide offer a robust framework for validating these properties and ensuring the reliable application of Boc-Fur-OH in research and development.

References

-

Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ChemBK. (2024). n-(9-fluorenylmethoxycarbonyl)-2-furyl-l-alanine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(Thien-2-yl)-L-alanine, N-BOC protected | C12H17NO4S | CID 2734484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-L-2-furylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide synthesis and medicinal chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and bioactivity. Boc-L-2-furylalanine, a derivative of alanine featuring a furan ring side chain and a tert-butyloxycarbonyl (Boc) protecting group, stands out as a versatile building block.[1][2][3] Its unique heterocyclic moiety offers opportunities for diverse chemical modifications and specific molecular interactions.

The unequivocal structural confirmation and purity assessment of such specialized reagents are paramount to ensure the integrity of downstream applications, from peptide synthesis to the development of complex drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, remains the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Boc-L-2-furylalanine, grounded in fundamental principles and supported by empirical data. We will explore the causality behind observed chemical shifts and coupling patterns, present a robust experimental protocol, and offer insights for confident spectral interpretation.

Molecular Structure and NMR Assignment Framework

To systematically interpret the NMR spectra, it is essential to first analyze the molecular structure of Boc-L-2-furylalanine and identify its distinct proton and carbon environments. The structure below is numbered to facilitate unambiguous assignment of NMR signals.

Caption: Numbered structure of Boc-L-2-furylalanine.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns, allowing for the precise assignment of each proton in the molecule.

Guiding Principles: Causality in Chemical Shifts

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and isolated from other protons, resulting in a prominent, sharp singlet. Its upfield position (typically 1.4-1.5 ppm) is characteristic and serves as an excellent diagnostic peak for successful Boc protection.[4]

-

Amide Proton (N-H): The chemical shift of the amide proton is highly variable, depending on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad singlet.[4]

-

Alpha-Proton (Hα): This proton is flanked by two electron-withdrawing groups: the nitrogen of the carbamate and the carbon of the carboxylic acid. This deshielding environment shifts its resonance significantly downfield.

-

Beta-Protons (Hβ): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center (Cα). Consequently, they are magnetically non-equivalent and will appear as separate signals, each coupling to Hα and to each other (geminal coupling).

-

Furan Ring Protons: The furan ring is an aromatic system, and its protons resonate in the aromatic region. The electronegative oxygen atom strongly influences the electronic environment. H5' is adjacent to the oxygen and is the most deshielded (furthest downfield). H3' is also adjacent to the oxygen but is influenced by the C2' substituent. H4' is the most shielded of the ring protons.[5][6][7] The coupling constants between adjacent protons (J3'4' and J4'5') are typically larger than the long-range couplings (e.g., J3'5').[8]

Predicted ¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for Boc-L-2-furylalanine, typically recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Boc (C(CH₃)₃) | ~ 1.45 | Singlet (s) | 9H | - |

| Hβ, Hβ' | ~ 3.1 - 3.4 | Multiplet (m) | 2H | Jgem, Jαβ, Jβ,furan |

| Hα | ~ 4.6 - 4.8 | Multiplet (m) | 1H | Jαβ, Jα,NH |

| N-H | ~ 5.0 - 5.5 (variable) | Broad Singlet (br s) | 1H | JNH,α |

| H3' (Furan) | ~ 6.1 - 6.2 | Doublet of doublets (dd) | 1H | J3'4', J3'5' |

| H4' (Furan) | ~ 6.3 - 6.4 | Doublet of doublets (dd) | 1H | J4'5', J3'4' |

| H5' (Furan) | ~ 7.3 - 7.4 | Doublet of doublets (dd) | 1H | J5'4', J5'3' |

| COOH | > 9.0 (often not observed) | Very Broad Singlet | 1H | - |

¹³C NMR Spectral Data Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Guiding Principles: Causality in Chemical Shifts

-

Carbonyl Carbons: The sp² hybridized carbonyl carbons of the carbamate (Boc) and the carboxylic acid are the most deshielded atoms in the molecule, appearing furthest downfield (155-175 ppm).[9]

-

Furan Ring Carbons: The carbon attached to the side chain (C2') is significantly deshielded due to substitution. The carbons adjacent to the oxygen (C2' and C5') are more downfield than those further away (C3' and C4').[10][11]

-

Boc Group Carbons: The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons resonate in the aliphatic region, typically around 28 ppm.[9]

-

Backbone Carbons: Cα is found in the typical range for α-carbons in amino acids (~50-55 ppm), while the more shielded Cβ appears further upfield.

Predicted ¹³C NMR Data Summary

The following table outlines the expected ¹³C NMR chemical shifts for Boc-L-2-furylalanine in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc (CH₃) | ~ 28.3 |

| Cβ | ~ 35-38 |

| Cα | ~ 52-55 |

| Boc (C(CH₃)₃) | ~ 80.0 |

| C4' (Furan) | ~ 107-108 |

| C3' (Furan) | ~ 110-111 |

| C5' (Furan) | ~ 142-143 |

| C2' (Furan) | ~ 152-153 |

| Boc (C=O) | ~ 155.5 |

| COOH | ~ 174-176 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. This self-validating system ensures data integrity from sample preparation to final analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Boc-L-2-furylalanine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH, COOH).[12][13]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H NMR Acquisition:

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16, depending on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer Setup: Tune the probe to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Decoupling: Employ broadband proton decoupling to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters:

-

Pulse Angle: 45°

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: Key ¹H-¹H COSY correlations in Boc-L-2-furylalanine.

Conclusion

The ¹H and ¹³C NMR spectra of Boc-L-2-furylalanine provide a detailed and definitive fingerprint of its molecular structure. The characteristic singlet of the Boc group, coupled with the distinct signals of the amino acid backbone and the furan ring, allows for straightforward confirmation of its identity and purity. By understanding the underlying principles that govern chemical shifts and coupling constants, researchers can confidently interpret spectral data, ensuring the quality of this critical synthetic intermediate. The application of the robust experimental protocol detailed herein will yield high-fidelity data, forming a solid foundation for its use in advanced research and drug development endeavors.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available from: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

-

Table 1 from 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Semantic Scholar. Available from: [Link]

-

15N NMR substituent effects AS-(ppm) of various amino acid derivatives. ResearchGate. Available from: [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available from: [Link]

-

15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Available from: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available from: [Link]

-

Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. Available from: [Link]

-

Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Furan - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. Available from: [Link]

-

Supporting Information. Wiley-VCH. Available from: [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

-

Synthesis of Boc-protected bicycloproline. PMC. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

Supplementary Data. The Royal Society of Chemistry. Available from: [Link]

-

peptide nmr. Available from: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

-

Identifying amino acids in protein NMR spectra. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Definitive Guide to X-ray Crystal Structure Analysis of Boc-Protected Furylalanine: From Synthesis to Structural Insights

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, a profound understanding of the three-dimensional architecture of molecular components is not merely advantageous—it is fundamental. The precise spatial arrangement of atoms dictates molecular interactions, conformational preferences, and ultimately, biological activity. Among the vast array of synthetic amino acids utilized in peptide synthesis, Boc-L-3-(2-furyl)alanine holds a significant position due to the unique electronic and steric properties imparted by its furan ring. This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction (SCXRD) analysis of Boc-L-3-(2-furyl)alanine, a powerful technique for elucidating its exact molecular structure.[1][2]

This document is structured to guide the reader through the entire workflow, from the foundational steps of synthesis and crystallization to the sophisticated processes of data collection, structure refinement, and detailed structural interpretation. The causality behind each experimental choice is explained, ensuring a deep, field-proven understanding of the methodology.

The Cornerstone: Synthesis and Purification of Boc-L-3-(2-furyl)alanine

The journey to a crystal structure begins with the synthesis of high-purity material. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis due to its stability under various conditions and its facile, acid-labile removal.[][4] The introduction of the Boc group onto the L-3-(2-furyl)alanine is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[]

Experimental Protocol: Synthesis of Boc-L-3-(2-furyl)alanine

-

Dissolution: Suspend L-3-(2-furyl)alanine in a suitable solvent system, such as a mixture of dioxane and water or tert-butanol and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, rendering it nucleophilic.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at a controlled temperature, typically 0-5°C, to initiate the protection reaction.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture with a weak acid (e.g., citric acid solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

The purity of the synthesized Boc-L-3-(2-furyl)alanine is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly resolved diffraction data.

The Art of Crystallization: Obtaining Single Crystals for Diffraction

Growing high-quality single crystals is often the most challenging and empirical step in X-ray crystallography. For Boc-protected amino acids, which can sometimes be oils or amorphous solids at room temperature, a systematic approach to screening crystallization conditions is essential.[5] Several techniques are commonly employed for the crystallization of small organic molecules.[6][7]

Common Crystallization Techniques

| Technique | Principle | Typical Solvents for Boc-Amino Acids |

| Slow Evaporation | Gradual removal of the solvent increases the concentration of the solute to the point of supersaturation, leading to crystal nucleation and growth.[6] | Ethyl acetate, Dichloromethane, Methanol, Ethanol |

| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent into the solution induces crystallization.[][6] | A solution in a good solvent (e.g., ethyl acetate) is placed in a larger chamber containing a more volatile anti-solvent (e.g., hexane, diethyl ether). |

| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[8] | A solution in a solvent like dichloromethane is layered with a less dense anti-solvent such as hexane. |

| Cooling | The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution, inducing crystallization. | Saturated solutions in solvents like isopropanol or acetone are slowly cooled. |

In cases where the free acid of Boc-L-3-(2-furyl)alanine proves difficult to crystallize, forming a salt, such as a dicyclohexylamine (DCHA) salt, can often promote crystallinity by introducing strong ionic interactions that favor a well-ordered lattice. The mention of "BOC-L-2-FURYLALANINE DCHA SALT" in chemical databases suggests this is a viable strategy.[9][10]

The Experiment: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam in a diffractometer.[1] The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern of spots of varying intensities.[1][11]

Workflow for X-ray Diffraction Data Collection

Figure 1: A simplified workflow for single-crystal X-ray diffraction data collection and initial processing.

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] The collected data consists of a series of images, each corresponding to a small rotation of the crystal. These images are then processed to determine the position and intensity of each diffraction spot.[12]

From Data to Model: Structure Solution and Refinement

The diffraction data provides the intensities of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like Boc-L-3-(2-furyl)alanine, direct methods are typically successful in solving the phase problem and generating an initial electron density map.[11] This map reveals the positions of the atoms in the unit cell.

The initial atomic model is then refined to improve its agreement with the experimental data.[13][14] This is an iterative process where atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.[11][13]

Key Parameters in Structure Refinement

| Parameter | Description | Significance |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | Lower values indicate a better fit of the model to the data. Typically < 0.05 for a well-refined small molecule structure. |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | Also indicates the goodness of fit, often considered more reliable than R1. |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | Values significantly different from 1 may indicate an incorrect model or weighting scheme. |

| Residual Electron Density | The difference between the observed and calculated electron density. | Large positive or negative peaks may indicate missing atoms or errors in the model. |

Unveiling the Molecular Architecture: Analysis of the Crystal Structure

With a refined crystal structure, a wealth of information about the molecular geometry and intermolecular interactions of Boc-L-3-(2-furyl)alanine can be obtained.[15] Due to the absence of a publicly available crystal structure for Boc-L-3-(2-furyl)alanine at the time of writing, we will discuss the expected structural features and draw analogies from the known crystal structures of similar Boc-protected aromatic amino acids, such as Boc-L-phenylalanine.[7]

Key Structural Features to Analyze

-

Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values for similar chemical environments can reveal any unusual strain or electronic effects. The geometry of the carbamate group and the furan ring are of particular interest.

-

Torsion Angles: The conformation of the molecule is defined by its torsion angles. Key torsion angles to analyze include those around the Cα-Cβ bond, which determine the orientation of the furyl side chain, and the torsion angles of the Boc protecting group.

-

Hydrogen Bonding: Hydrogen bonds are crucial in determining the packing of molecules in the crystal. In the crystal structure of a Boc-protected amino acid, the carboxylic acid proton and the N-H proton of the carbamate are potential hydrogen bond donors, while the carbonyl oxygens of both the carboxylic acid and the Boc group are potential acceptors. The analysis of these interactions provides insight into the supramolecular assembly.

-

Crystal Packing: The overall arrangement of molecules in the crystal lattice reveals how the molecules interact to form a stable, ordered structure. Hydrophobic interactions between the furan rings and the tert-butyl groups, as well as the hydrogen bonding network, will dictate the packing motif.

Figure 2: The logical flow of structural analysis from the refined crystal structure.

Conclusion and Future Perspectives

The single-crystal X-ray analysis of Boc-L-3-(2-furyl)alanine provides an unambiguous determination of its three-dimensional structure at atomic resolution. This information is invaluable for understanding its conformational preferences, which can influence the secondary structure of peptides into which it is incorporated. For drug development professionals, this detailed structural knowledge can inform the design of peptidomimetics and other small molecules with optimized binding affinities and pharmacological profiles.

While the specific crystal structure of the title compound is not yet publicly available, the methodologies and analytical principles outlined in this guide provide a robust framework for its determination and interpretation. The continued application of X-ray crystallography to novel synthetic amino acids will undoubtedly continue to be a cornerstone of rational drug design and materials science.

References

- Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.

- CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.

- University of Waterloo. (n.d.). About Single X-ray Diffraction.

- National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.

- National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

- SPT Labtech. (n.d.). Chemical crystallization.

- ResearchGate. (2024). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe).

- Echemi. (n.d.). Boc-L-3-(2-Furyl)alanine.

- ChemicalBook. (2024). Boc-3-(2-pyridyl)-L-alanine.

- Unknown Source. (n.d.). Guide for crystallization.

- The Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures.

- Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.

- The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- PubMed. (n.d.). Hydrogen-bond Motifs in the Crystals of Hydrophobic Amino Acids.

- PubMed. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules.

- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.

- PubChem. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Boc-L-Histidine | 17791-52-5 [chemicalbook.com]

- 15. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]

Sourcing and Quality Control of Enantiomerically Pure Boc-L-2-Furylalanine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics are witnessing a resurgence, driven by their high specificity, potency, and lower toxicity profiles compared to small molecules. A key strategy in optimizing peptide drug candidates involves the incorporation of non-canonical amino acids (ncAAs). These unique building blocks offer the ability to introduce novel structural motifs, enhance metabolic stability, and fine-tune pharmacological activity. Among these, Boc-L-2-furylalanine, a derivative of alanine bearing a furan ring, provides a unique combination of aromaticity and conformational constraint, making it a valuable component in the design of innovative peptide-based drugs.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the sourcing, evaluation, and quality control of enantiomerically pure N-α-(tert-butoxycarbonyl)-L-2-furylalanine (Boc-L-2-furylalanine). Ensuring the enantiomeric purity of this and other chiral building blocks is paramount, as the presence of the corresponding D-enantiomer can lead to diastereomeric peptide impurities with altered biological activity and potential immunogenicity.

Section 1: Commercial Sourcing of Enantiomerically Pure Boc-L-2-Furylalanine

Identifying reliable commercial suppliers for specialized amino acid derivatives like Boc-L-2-furylalanine is a critical first step in the research and development pipeline. While not as commonly stocked as standard proteinogenic amino acids, several reputable suppliers cater to the custom synthesis and fine chemical markets.

It is important to note that availability can vary, and for larger-scale GMP (Good Manufacturing Practice) campaigns, a custom synthesis route with a qualified contract development and manufacturing organization (CDMO) may be necessary.

Table 1: Potential Commercial Suppliers for Boc-L-2-Furylalanine and Related Derivatives

| Supplier | Product Name | CAS Number | Notes |

| Aladdin | (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | 154774-09-1 | Direct listing for the L-enantiomer.[2] |

| ChemShuttle | (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 2641451-74-1 | Supplier of similar complex Boc-protected amino acids, indicating capabilities in this area. |

| MedchemExpress | (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | N/A | Offers a thiophene analogue, suggesting a portfolio of related heterocyclic amino acids.[3] |

| Next Peptide | 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | 870245-94-6 | Lists the racemic compound, implying potential for chiral resolution or synthesis.[4] |

| BOC Sciences | Custom Synthesis | N/A | A well-established supplier of a wide range of chemicals that can likely provide custom synthesis of the desired compound.[] |

Disclaimer: This list is not exhaustive and is intended for informational purposes. It is crucial to conduct a thorough supplier qualification for your specific needs.

Section 2: The Criticality of Enantiomeric Purity and a Validated Quality Control Workflow

The stereochemical integrity of amino acid derivatives is a non-negotiable quality attribute in the synthesis of peptide therapeutics. The presence of even small amounts of the undesired D-enantiomer can result in the formation of diastereomeric peptides, which can be difficult to separate and may exhibit different biological activities or immunogenic profiles. Therefore, a robust, validated analytical method for determining enantiomeric purity is essential.

Workflow for Sourcing and Qualification of Boc-L-2-Furylalanine

Sources

CAS number and safety data sheet for 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a key building block in synthetic organic chemistry and medicinal chemistry. Its unique structure, incorporating a Boc-protected amine and a furan moiety, makes it a valuable precursor for the synthesis of novel peptides, peptidomimetics, and other complex heterocyclic compounds. This document consolidates critical information regarding its chemical identity, safety, handling, and key properties to empower researchers in its effective and safe utilization.

Chemical Identity and Molecular Characteristics

This compound, also known as Boc-DL-2-furylalanine, is a non-proteinogenic amino acid derivative. The presence of the tert-Butoxycarbonyl (Boc) protecting group allows for controlled reactivity at the amino group, a fundamental requirement in stepwise peptide synthesis and other complex molecular constructions.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Boc-3-(2-Furyl)-DL-alanine, Boc-DL-2-furylalanine |

| CAS Number | 870245-94-6 [1] |

| Molecular Formula | C12H17NO5 |

| Molecular Weight | 255.27 g/mol |

The furan ring in its structure is a versatile heterocyclic aromatic system that can participate in a variety of chemical transformations, offering a scaffold for the development of compounds with potential biological activity.

Safety Data and Hazard Analysis

2.1. Hazard Identification (Anticipated)

Based on analogous compounds, this compound is not expected to be classified as a hazardous substance. However, as with any laboratory chemical, it should be handled with care. Potential hazards, though likely low, may include:

-

Skin Irritation: Prolonged or repeated contact may cause mild skin irritation.

-

Eye Irritation: Direct contact with the eyes may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

2.2. Precautionary Measures

Standard laboratory safety protocols should be strictly followed.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Procedures

In the event of exposure, the following first aid measures are recommended:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Safe Handling and Storage Protocols

The integrity and stability of this compound are contingent upon proper handling and storage.

4.1. Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use personal protective equipment (PPE) as detailed in the subsequent section.

-

Practice good laboratory hygiene. Wash hands thoroughly after handling.

4.2. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

For long-term storage, refrigeration is recommended to maintain optimal stability.

-

Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE) and Exposure Control

To ensure the safety of laboratory personnel, the use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid | General knowledge |

| Melting Point | 82-84 °C | Predicted |

| Boiling Point | 406.4±40.0 °C | Predicted |

| Density | 1.25±0.1 g/cm3 | Predicted |

| pKa | 3.73±0.10 | Predicted |

Experimental Workflows and Diagrams

7.1. Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for laboratory use.

Conclusion

References

-

Next Peptide. 870245-94-6 | this compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-2-Furylalanine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Synthesis of Furan-Containing Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks offer the potential to modulate peptide conformation, enhance biological activity, and introduce novel functionalities. Boc-L-2-furylalanine, with its aromatic furan side chain, is a particularly interesting candidate for such endeavors. The furan moiety can serve as a versatile chemical handle for post-synthetic modifications, act as a structural probe, or participate in specific binding interactions.

However, the successful integration of Boc-L-2-furylalanine into peptides via Boc-based solid-phase peptide synthesis (SPPS) is not without its challenges. The furan ring is known to be sensitive to acidic conditions, which are integral to the Boc/Bzl strategy for both the repetitive Nα-deprotection and the final cleavage from the solid support. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of Boc-L-2-furylalanine. We will delve into the underlying chemical principles, present detailed protocols for coupling and cleavage, and offer insights into mitigating potential side reactions, ensuring the integrity of the final peptide product.

The Core Challenge: Acid Sensitivity of the Furan Ring

The primary obstacle in utilizing Boc-L-2-furylalanine in Boc-SPPS is the inherent acid lability of the furan ring. The mechanism of acid-catalyzed degradation of furans involves protonation of the ring, which can lead to a cascade of reactions including ring-opening and polymerization.[1][2] This is a significant concern in Boc-SPPS, which employs trifluoroacetic acid (TFA) for the removal of the Nα-Boc protecting group at each cycle and a much stronger acid, typically anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3][4]

While the Fmoc/tBu strategy, which utilizes a base for Nα-deprotection, might seem like a straightforward alternative, the final TFA-mediated cleavage in that methodology has also been shown to cause degradation of the furyl group.[4] Therefore, a carefully optimized Boc-based protocol is a valuable tool for peptide chemists.

This guide will focus on two key areas of optimization:

-

Coupling Strategy: Ensuring efficient and complete incorporation of Boc-L-2-furylalanine into the growing peptide chain.

-

Cleavage and Deprotection Strategy: Minimizing the degradation of the furan ring during the final, harsh acidic cleavage step.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Boc-L-2-furylalanine | Peptide Synthesis Grade | Varies | 261380-18-1[2] |

| Merrifield Resin (or PAM resin) | 100-200 mesh, 1% DVB | Varies | Varies |

| Dichloromethane (DCM) | Peptide Synthesis Grade | Varies | 75-09-2 |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | 68-12-2 |

| Trifluoroacetic Acid (TFA) | Peptide Synthesis Grade | Varies | 76-05-1 |